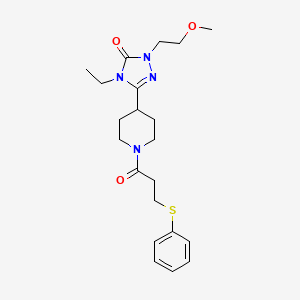

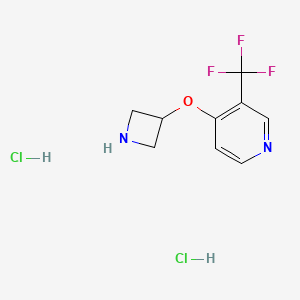

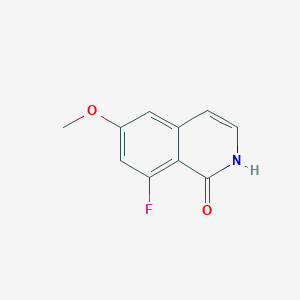

![molecular formula C22H18ClN5O2 B2469566 1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955800-32-5](/img/structure/B2469566.png)

1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of indoline, a class of compounds that have been studied for their potential neuroprotective effects . It has been identified as a potential therapeutic agent for the treatment of ischemic stroke .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of indoline derivatives . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a derivative of indoline. It contains a pyrazolo[3,4-d]pyridazin-7(6H)-one group, which is a type of heterocyclic compound .Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Applications

The compound's derivatives have been studied for their anti-inflammatory and analgesic properties. A study described the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with substantial anti-inflammatory activity. Specifically, some compounds were identified to exhibit anti-inflammatory activity comparable to that of indomethacin, a standard anti-inflammatory drug, with minimal ulcerogenic effects (El-Tombary, 2013). Another research synthesized and tested thiazolyl/oxazolyl formazanyl indoles, finding that certain derivatives demonstrated significant anti-inflammatory effects, surpassing the reference drug phenyl butazone in terms of reduced oedema, ulcerogenic liability, and acute toxicity (Singh, Bhati, & Kumar, 2008).

Cardiotonic Activity

Research on substituted indolyldihydropyridazinones and related compounds showed that these derivatives could significantly enhance myocardial contractility without substantially affecting heart rate and blood pressure, highlighting their potential as cardiotonic agents (Mertens et al., 1990).

Cytoprotective Antiulcer Activity

Compounds related to the chemical structure were found to have cytoprotective antiulcer activity, with specific derivatives demonstrating potent inhibition of induced ulcers in rats while maintaining low acute toxicity (Ikeda et al., 1996).

Antioxidant Properties

A study examined the antioxidant properties of certain CB1 receptor ligands, revealing their potential antioxidant capacity which might contribute to their beneficial effects, despite not significantly affecting various indices in rat brains and liver except for a decrease in GSH level by specific doses (Tsvetanova et al., 2006).

Mécanisme D'action

Orientations Futures

The future research directions for this compound could involve further exploration of its potential therapeutic effects, particularly in the context of ischemic stroke . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-14-18-12-24-28(17-7-4-6-16(23)11-17)21(18)22(30)27(25-14)13-20(29)26-10-9-15-5-2-3-8-19(15)26/h2-8,11-12H,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEQPZFLRVEDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

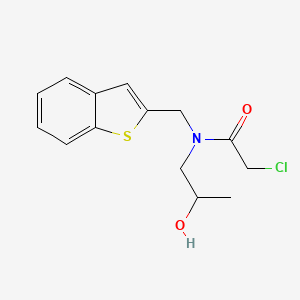

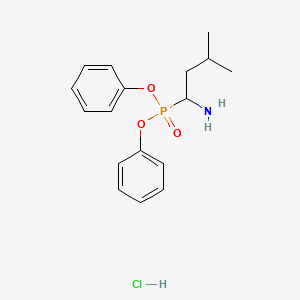

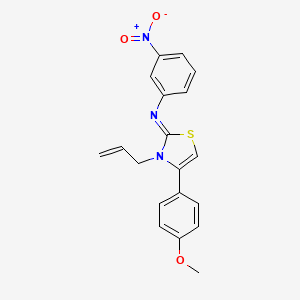

![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)

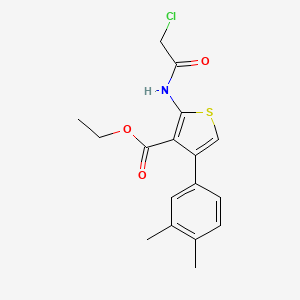

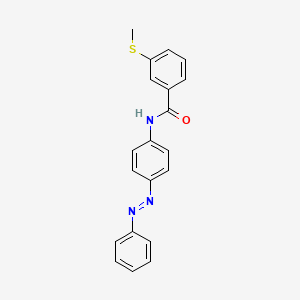

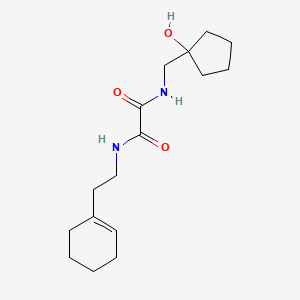

![3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2469506.png)